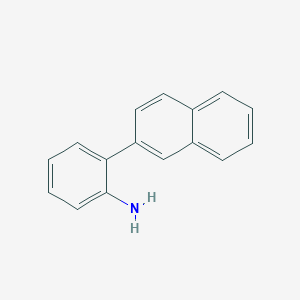

2-(2-Aminophenyl)naphthalene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-naphthalen-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFDZIZVQQOQPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Aminophenyl Naphthalene and Its Derivatives

Strategies for Carbon-Nitrogen and Carbon-Carbon Bond Formation in Arylamine-Naphthalene Systems

The construction of the arylamine-naphthalene framework hinges on the strategic formation of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The Ullmann condensation, a classic copper-catalyzed reaction, is a foundational method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.org This reaction, however, often requires harsh conditions, including high temperatures and the use of high-boiling polar solvents. wikipedia.org Modern advancements have introduced soluble copper catalysts supported by ligands, which can improve reaction conditions. wikipedia.org

For C-C bond formation, transition metal-catalyzed cross-coupling reactions are paramount. The Suzuki coupling, for instance, is a versatile method for creating C-C bonds between aryl halides and organoboron compounds, a strategy that can be adapted to build the phenyl-naphthalene scaffold. acs.org Another significant approach is the aryne-mediated annulation, where arynes, highly reactive intermediates, undergo cyclization with suitable partners to construct the naphthalene (B1677914) ring system. researchgate.net

Catalytic Approaches for Regioselective and Stereoselective Synthesis

Transition metals play a crucial role in the regioselective and stereoselective synthesis of arylamine-naphthalene systems. frontiersin.org

Bucherer Reaction: This reversible reaction is a cornerstone for synthesizing naphthylamines from naphthols in the presence of ammonia (B1221849) and sodium bisulfite. wikipedia.org It is particularly useful for producing 2-aminonaphthalene derivatives and can be employed for transamination reactions. wikipedia.orgresearchgate.net The reaction proceeds through the addition of bisulfite to the naphthol, followed by nucleophilic attack of an amine and subsequent elimination of water and sodium bisulfite. wikipedia.org Microwave-assisted Bucherer reactions have been shown to significantly reduce reaction times and improve yields. tandfonline.comresearchgate.net

Sonogashira Coupling: While primarily known for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, the Sonogashira coupling can be a strategic step in the synthesis of precursors for aminonaphthalene derivatives. wikipedia.org For instance, it can be used to introduce an alkynyl group that can then be further functionalized or participate in cyclization reactions to form the naphthalene core. researchgate.netnih.gov The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.org

The following table summarizes key aspects of these transition metal-catalyzed reactions:

| Reaction | Description | Key Reagents |

|---|---|---|

| Bucherer Reaction | Converts naphthols to naphthylamines. wikipedia.org | Ammonia, sodium bisulfite wikipedia.org |

| Sonogashira Coupling | Forms C-C bonds between terminal alkynes and aryl halides. wikipedia.org | Palladium catalyst, copper(I) co-catalyst, base wikipedia.org |

In a move towards more sustainable chemistry, metal-free and organocatalytic approaches have gained traction. One notable metal-free method involves the intramolecular transannulation of 1-sulfonyl-4-(2-alkenylphenyl)-1,2,3-triazoles, which yields 2-aminonaphthalenes in good yields without the need for a catalyst or additives. rsc.orgnih.gov This reaction proceeds through a proposed ketenimine intermediate. nih.gov

Organocatalysis offers another avenue for the enantioselective synthesis of axially chiral compounds. For instance, chiral phosphoric acids have been used to catalyze the atroposelective synthesis of biarylamino alcohols from the reaction of quinone esters and 2-naphthylamines. beilstein-journals.org Similarly, the asymmetric Friedel-Crafts amination of 2-naphthols using cinchona alkaloid-derived catalysts can produce non-biaryl atropisomers. mdpi.com

Novel Precursors and Reaction Pathways for Enhanced Synthetic Efficiency

The quest for more efficient syntheses has led to the exploration of novel precursors and reaction pathways. For example, a nickel-catalyzed addition/cyclization of ynamide-benzylnitriles with organoboronic acids provides a route to diamino-functionalized 1-arylnaphthalenes, which are otherwise challenging to synthesize. acs.org This method is notable for its use of air-stable and low-cost nickel salts. acs.org

Another innovative approach is the photochemical synthesis of arylnaphthalene lignans, which utilizes a Photo-Dehydro-Diels-Alder (PDDA) reaction as the key step. researchgate.net This method involves the photochemical [4+2] cycloaddition of appropriately substituted precursors. researchgate.net Furthermore, the synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides using a recyclable Brønsted acidic ionic liquid that acts as both catalyst and solvent demonstrates a highly efficient and atom-economical pathway. rsc.org

Principles of Green Chemistry in the Synthesis of Naphthalene-Aminophenyl Compounds

Green chemistry principles are increasingly being integrated into the synthesis of naphthalene-aminophenyl compounds to minimize environmental impact. univpancasila.ac.id

A significant focus of green chemistry is the reduction or elimination of hazardous organic solvents. rsc.org

Solvent-Free Synthesis: The Ullmann C-N coupling reaction has been successfully performed in a solvent-free system using copper powder as a catalyst to synthesize aromatic amines from aryl halides and amines. google.com Microwave-assisted solvent-free amination of haloarenes has also proven to be a rapid and efficient method for producing N-aryl moieties. sciforum.net Another green technique is "Grindstone Chemistry," a mechanochemical approach where reactions are carried out by grinding solids together, which has been used for the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols. ijcmas.com

Aqueous Reaction Conditions: Water is an ideal green solvent due to its non-toxic and non-flammable nature. The Bucherer reaction, a key method for aminonaphthalene synthesis, is traditionally carried out in an aqueous medium. wikipedia.org Modern variations include microwave-assisted Bucherer reactions in aqueous solutions, which enhance reaction rates and yields. tandfonline.com Furthermore, some transition metal-catalyzed reactions, such as the Sonogashira coupling, have been adapted to proceed in aqueous media, often with the aid of surfactants. wikipedia.orgnih.gov The development of catalysts that are stable and active in water, such as certain palladium complexes, is crucial for the advancement of aqueous-phase synthesis. beilstein-journals.org

The following table highlights green chemistry approaches in the synthesis of these compounds:

| Green Chemistry Approach | Example Reaction | Key Features |

|---|---|---|

| Solvent-Free | Microwave-assisted amination of haloarenes sciforum.net | Rapid reaction times, reduced waste sciforum.net |

| Solvent-Free | Grindstone Chemistry for 1-aminoalkyl-2-naphthols ijcmas.com | Energy efficient, simple work-up ijcmas.com |

| Aqueous Medium | Microwave-assisted Bucherer reaction tandfonline.com | Use of water as a safe solvent, improved yields tandfonline.com |

Atom Economy and Reaction Efficiency

The principles of green chemistry are increasingly integral to the development of modern synthetic methodologies, with a strong emphasis on maximizing efficiency and minimizing waste. jocpr.com Atom economy and reaction efficiency are critical metrics in this evaluation, providing a quantitative measure of a reaction's sustainability. jocpr.comstudypulse.au Atom economy, a concept introduced in the early 1990s, assesses the efficiency with which atoms from the reactants are incorporated into the desired final product. jocpr.com A high atom economy signifies a more sustainable process, as it implies the generation of minimal byproducts or waste. jocpr.comstudypulse.au Reaction efficiency, while related, is a broader term encompassing factors like percentage yield, reaction time, energy consumption, and the simplicity of work-up procedures.

In the synthesis of 2-(2-aminophenyl)naphthalene and its derivatives, particularly heterocyclic structures like 2-aryl-2H-benzotriazoles, significant research has been directed toward developing protocols that are not only high-yielding but also atom- and step-economic. acs.org Strategies that circumvent the prefunctionalization of starting materials, such as direct C-H bond functionalization, are particularly noteworthy for their inherent efficiency. acs.org

Recent advancements in catalysis have led to the development of highly efficient methods for synthesizing derivatives structurally related to this compound. For instance, the synthesis of 2-aryl-2H-benzotriazoles, which share a key structural motif, has been a focus of optimization.

A notable development is the palladium-catalyzed synthesis of 2-aryl-2H-benzotriazoles from azoarenes and trimethylsilyl (B98337) azide (B81097) (TMSN₃). acs.orgnih.gov This method proceeds via a substrate-directed ortho C-H amination. acs.org The process involves an intermolecular o-azidation, followed by an intramolecular cyclization that expels nitrogen gas (N₂), leading to the final benzotriazole (B28993) product. acs.orgnih.gov This approach is highlighted as being cost-effective and atom-economic, particularly when compared to methods requiring expensive catalyst combinations like [Cp*RhCl₂]₂, co-catalyst AgNTf₂, and oxidant PhI(OAc)₂. acs.org The use of readily available and cheaper Pd(OAc)₂ and tert-butyl hydroperoxide (TBHP) as an oxidant makes the process more economically viable. acs.org

Another efficient, one-pot method involves the sequential rhodium-catalyzed amidation of azobenzenes with N-sulfonyl azides, followed by oxidation with PhI(OAc)₂. researchgate.netnih.gov This process forms two critical bonds (C-N and N-N) in a single pot, demonstrating high efficiency. nih.gov

The following tables summarize the efficiency of various catalytic systems for the synthesis of 2-aryl-2H-benzotriazole derivatives, providing a comparative look at their performance.

| Catalyst System | Nitrogen Source | Oxidant | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / TBHP | TMSN₃ | TBHP | Cost-effective and atom-economic protocol; avoids expensive reagents. | acs.org |

| [Cp*RhCl₂]₂ / AgNTf₂ | - | PhI(OAc)₂ | Effective but economically less viable due to expensive catalyst and oxidant. | acs.org |

| Rhodium Catalyst | N-Sulfonyl Azides | PhI(OAc)₂ | Efficient one-pot sequential C-N and N-N bond formation. | researchgate.netnih.gov |

| Starting Azobenzene (B91143) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Azobenzene | 19 | 78 | acs.org |

| 4,4'-Dimethylazobenzene | 24 | 75 | acs.org |

| 4,4'-Dimethoxyazobenzene | 36 | 65 | acs.org |

| 4,4'-Dichloroazobenzene | 50 | 60 | acs.org |

Mechanistic Investigations of Reactions Involving 2 2 Aminophenyl Naphthalene

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species that form during a chemical reaction is key to unraveling its mechanism. For reactions involving the naphthalene (B1677914) core, several types of intermediates have been identified.

In electrophilic aromatic substitution reactions, the key intermediate is a resonance-stabilized carbocation known as a naphthalenonium ion or arenium ion. youtube.comwordpress.comlibretexts.org The attack of an electrophile on the naphthalene ring disrupts the aromaticity, and the resulting positive charge is delocalized across the ring system. The stability of this intermediate dictates the preferred position of substitution. For naphthalene, attack at the 1-position (α-position) results in a more stable intermediate than attack at the 2-position (β-position) because a greater number of resonance structures can be drawn that retain a complete benzene (B151609) ring. youtube.comlibretexts.org

In nucleophilic aromatic substitution (SNAr) reactions on activated naphthalene systems, Meisenheimer complexes are crucial intermediates. researchgate.netscirp.org These are adducts formed by the attack of a nucleophile on an electron-deficient aromatic ring. For instance, in the reaction of 1-dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene with amines, the formation of a Meisenheimer complex is the rate-determining step. scirp.org

Other reactive intermediates, such as 2-naphthyne, can be generated from appropriately substituted naphthalenes. nih.gov These highly reactive species are formed through the elimination of adjacent functional groups and can be trapped by various reagents, such as furan, to form unique bicyclic products. nih.gov

In photochemical reactions, the mechanism involves electronically excited states and their decay pathways. For 2-(2-aminophenyl)naphthalene itself, upon excitation, the system relaxes to the S1 (first excited singlet state) minimum and can then decay through several pathways involving conical intersections, which are points where the potential energy surfaces of two electronic states cross. semanticscholar.org These pathways include the desired excited-state intramolecular proton transfer (ESIPT) process. semanticscholar.org

Table 1: Key Intermediates in Naphthalene Reactions

| Intermediate Type | Reaction Class | Description |

|---|---|---|

| Naphthalenonium Ion | Electrophilic Aromatic Substitution | A resonance-stabilized carbocation formed by the attack of an electrophile on the naphthalene ring. youtube.comlibretexts.org |

| Meisenheimer Complex | Nucleophilic Aromatic Substitution | An adduct formed from the nucleophilic attack on an electron-deficient naphthalene ring. researchgate.netscirp.org |

| 2-Naphthyne | Elimination/Addition | A highly reactive aryne intermediate generated from 2-halo-3-silylnaphthalenes. nih.gov |

| S1 State Conical Intersections | Photochemical (ESIPT) | Points of intersection between S1 and S0 potential energy surfaces that facilitate rapid, non-radiative decay back to the ground state. semanticscholar.org |

Kinetic and Thermodynamic Studies of Derivatization Reactions

Kinetic and thermodynamic studies quantify the rates and energy changes associated with chemical reactions, providing critical information on product distribution and reaction feasibility.

In the electrophilic sulfonation of naphthalene, the reaction is subject to kinetic and thermodynamic control. wordpress.comlibretexts.org At lower temperatures (e.g., 80°C), the reaction is kinetically controlled, and the major product is naphthalene-1-sulfonic acid, which is formed faster. wordpress.com At higher temperatures (e.g., 160°C), the reaction becomes thermodynamically controlled. The more stable naphthalene-2-sulfonic acid is the predominant product because the sulfonation reaction is reversible, allowing the initially formed 1-isomer to revert to naphthalene and then form the thermodynamically favored 2-isomer. wordpress.com

Microcalorimetry and computational studies have been used to determine the kinetic and thermodynamic parameters for the acid-catalyzed ring-opening of naphthalene 1,2-oxide, a derivative of naphthalene. acs.orgnih.gov The reaction enthalpy (ΔH) for this aromatization reaction was measured to be -51.3 ± 1.7 kcal mol⁻¹. acs.orgnih.gov Such studies reveal an unexpectedly high thermodynamic stability for the naphthalene oxide, which influences its reactivity. acs.org There is a good linear correlation between the experimentally measured free energy of activation and the calculated enthalpy of carbocation formation in water for these types of reactions. nih.gov

Computational studies on the Diels-Alder reactions of naphthalene with dienophiles like acetylene (B1199291) and ethylene (B1197577) have also been performed to explore the thermodynamics and kinetics. chemrevlett.com The negative reaction energies (ΔEr) indicate that these cycloaddition reactions are energetically favorable. chemrevlett.com

Table 2: Kinetic vs. Thermodynamic Control in Naphthalene Sulfonation

| Condition | Product Type | Major Product | Rationale |

|---|---|---|---|

| Low Temperature (~80°C) | Kinetically Controlled | Naphthalene-1-sulfonic acid | Lower activation energy, faster rate of formation. wordpress.comlibretexts.org |

| High Temperature (~160°C) | Thermodynamically Controlled | Naphthalene-2-sulfonic acid | Product is more stable; reaction is reversible, allowing equilibrium to be reached. wordpress.comlibretexts.org |

Computational Mechanistic Analysis of Electrophilic and Nucleophilic Substitutions

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing reaction mechanisms at a molecular level. It allows for the calculation of the energies of reactants, intermediates, transition states, and products.

Electrophilic Aromatic Substitution: Computational analyses confirm that electrophilic attack on naphthalene is favored at the 1-position. youtube.comlibretexts.org This preference is explained by the stability of the intermediate naphthalenonium ion. The transition state leading to the 1-substituted product is lower in energy than that leading to the 2-substituted product because the positive charge in the intermediate is more effectively delocalized while maintaining a complete benzene ring in some of the key resonance structures. youtube.comlibretexts.org The presence of the 2-(2-aminophenyl) group, which contains an activating amino group on an adjacent phenyl ring, would be expected to influence the regioselectivity and rate of substitution on the naphthalene core, although specific calculations on this molecule are not widely reported.

Nucleophilic Aromatic Substitution (SNAr): DFT calculations have been instrumental in understanding SNAr reactions on substituted naphthalenes. For the substitution of the dimethylamino group on 1-dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene by various amines, DFT studies (B3LYP/6-31G* with a solvation model) have shown that the reaction proceeds via a Meisenheimer intermediate. researchgate.netscirp.org The calculations explained the observed order of reactivity (ethylamine > ammonia (B1221849) > t-butylamine > diethylamine) based on the relative energies of these Meisenheimer complexes. researchgate.netscirp.org The stability of the intermediate is influenced by factors such as intramolecular hydrogen bonding between the incoming amino group and an adjacent trifluoroacetyl group. scirp.org Such computational models can predict reactivity trends and the effect of solvents on the reaction pathway. scirp.org

Table 3: Calculated Energy Differences in Nucleophilic Substitution of a Naphthalene Derivative

| Nucleophile | Relative Energy of Meisenheimer Complex (ΔE) in Acetonitrile (B52724) (kcal/mol) |

|---|---|

| Ethylamine | 10.99 |

| Ammonia | 11.75 |

| t-Butylamine | 12.33 |

| Diethylamine | 16.32 |

Data derived from computational studies on 1-dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene. A lower ΔE corresponds to a more stable intermediate and a faster reaction. researchgate.net

Redox Chemistry of the Aminophenyl-Naphthalene System in Reaction Pathways

The redox properties of the aminophenyl-naphthalene system are critical in understanding its behavior in electron transfer reactions. The naphthalene core can be functionalized to create stable redox-active molecules. Naphthalene diimides (NDIs), for instance, are a well-studied class of compounds known for their stable two-electron redox properties. nih.govresearchgate.net

The electrochemical behavior of core-substituted NDIs has been investigated using both experimental techniques like cyclic voltammetry and theoretical calculations (DFT). aalto.fi These studies show that the reduction potentials of the NDI core can be tuned by the electronic nature of the substituents. Electron-donating groups on the naphthalene core make the reduction potentials more negative, while electron-withdrawing groups make them more positive. aalto.fi The aminophenyl group, containing an electron-donating amino moiety, would be expected to influence the redox potentials of the naphthalene system it is attached to.

The redox states of these molecules can be characterized by electrochemical and spectroelectrochemical investigations. bham.ac.uk For example, donor-acceptor dyads comprising an NDI core and a phenothiazine (B1677639) donor show distinct redox processes for each component. bham.ac.uk The various redox states (e.g., radical anion, dianion) of NDI systems can also couple with proton transfer processes, leading to pH-dependent electrochemical behavior. aalto.fi This is particularly relevant for the aminophenyl-naphthalene system, where the amino group can be protonated. DFT calculations can predict the pKa values at different oxidation states, helping to build a complete picture of the electron and proton transfer pathways (a "scheme of squares"). aalto.fi

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Derivatives

The this compound molecule is of significant interest due to its potential for undergoing Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical process where a proton is transferred from a donor group to an acceptor group within the same molecule in an electronically excited state. semanticscholar.org In this specific molecule, the process involves the transfer of a proton from the amino (NH₂) group to a carbon atom of the adjacent naphthalene ring. semanticscholar.org

Mechanistic investigations combining electronic structure calculations and nonadiabatic dynamics simulations have shed light on the ESIPT pathways. semanticscholar.org

Ground and Excited States: The molecule exists in two stable conformers (S0-1 and S0-2) in the ground state (S0). semanticscholar.org

Decay Pathways: Upon photoexcitation to the S1 state, the system rapidly relaxes and can follow several decay pathways. A significant portion of these pathways involve ESIPT. semanticscholar.org

Conical Intersections: The ESIPT mechanism proceeds through conical intersections (S1S0-PT-1 or S1S0-PT-2), which act as funnels, allowing the molecule to rapidly and non-radiatively return to the ground state. semanticscholar.org

Lifetime: The lifetime of the S1 excited state is estimated to be extremely short, on the order of 350-400 femtoseconds (fs), with the ESIPT process being the dominant decay channel. semanticscholar.org Dynamics simulations showed that for the S0-1 structure, 75% of trajectories experienced the ESIPT conical intersections. semanticscholar.org

The efficiency and mechanism of ESIPT can be influenced by the presence of other functional groups and the solvent environment. nih.govrsc.org For instance, in related hydroxyphenyl benzoxazole (B165842) derivatives, solvent polarity can have a vital effect on the ESIPT process. nih.gov The presence and position of an amino group in such frameworks can alter the intramolecular hydrogen bonding in the excited state, thereby affecting the ESIPT process. rsc.org

Table 4: Summary of Mechanistic Findings for ESIPT in this compound

| Mechanistic Aspect | Finding |

|---|---|

| Proton Donor/Acceptor | NH₂ group / Naphthalene ring carbon atom semanticscholar.org |

| Key Intermediates | S1 state minima, S1/S0 conical intersections semanticscholar.org |

| Dominant Process | ESIPT is the major decay pathway from the S1 state. semanticscholar.org |

| S1 State Lifetime | ~358 fs (for S0-1 conformer) semanticscholar.org |

| Influence of Conformation | Different ground-state conformers have little effect on the overall ESIPT mechanism in a vacuum. semanticscholar.org |

Comprehensive Spectroscopic and Photophysical Characterization

Electronic Absorption and Emission Spectroscopy: Transitions and Excited States

The electronic spectrum of 2-(2-Aminophenyl)naphthalene is primarily characterized by π→π* transitions within the aromatic naphthalene (B1677914) and phenyl rings. The absorption spectrum typically shows strong bands in the ultraviolet region, consistent with other polycyclic aromatic hydrocarbons (PAHs). researchgate.net The presence of the aminophenyl substituent, however, introduces the possibility of intramolecular charge transfer (ICT) character, where photoexcitation promotes electron density from the nitrogen-rich phenyl ring to the naphthalene core.

A key feature of this compound is its propensity to undergo Excited-State Intramolecular Proton Transfer (ESIPT). semanticscholar.org Upon photoexcitation, a proton from the amino (-NH₂) group can be transferred to a carbon atom of the adjacent naphthalene ring. This process creates a transient tautomer with a significantly different electronic structure, which is responsible for the molecule's unique emission properties. This ESIPT process results in a dual fluorescence phenomenon: a "normal" emission from the locally excited state and a large Stokes-shifted emission from the proton-transferred tautomer. This large separation between absorption and emission maxima is a hallmark of ESIPT-capable molecules.

The photophysical properties of this compound are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. rsc.orgsphinxsai.com Changes in solvent polarity, polarizability, and hydrogen-bonding capacity can significantly alter the energies of the ground and excited states, leading to shifts in the absorption and emission maxima.

The locally excited state and the charge-transfer state are stabilized to different extents by solvent polarity. In nonpolar solvents, the normal, shorter-wavelength fluorescence is often dominant. As solvent polarity increases, the excited state with greater charge-transfer character is stabilized, which typically leads to a bathochromic (red) shift in the emission wavelength. researchgate.net This positive solvatochromism is a strong indicator of an increase in the dipole moment of the molecule upon excitation. Protic solvents can further influence the spectra through specific hydrogen-bonding interactions with the amino group. nih.gov

| Solvent Type | Example Solvent | Expected Primary Emission | Expected Wavelength Shift (Compared to Nonpolar) | Rationale |

|---|---|---|---|---|

| Nonpolar | Hexane, Cyclohexane | Normal (Locally Excited State) | - | Minimal stabilization of charge-transfer states. |

| Polar Aprotic | Acetonitrile (B52724), DMSO | Charge-Transfer / ESIPT | Significant Red Shift | Stabilization of the polar excited state. |

| Polar Protic | Ethanol (B145695), Methanol | Charge-Transfer / ESIPT | Significant Red Shift | Stabilization of the polar excited state and specific H-bonding interactions. |

The fluorescence quantum yield (Φ) and luminescence lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the emission process. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime is the average time the molecule spends in the excited state before returning to the ground state. nih.gov

Luminescence lifetime analysis, often performed using Time-Correlated Single Photon Counting (TCSPC), can resolve the different emitting species. mdpi.com The decay of fluorescence may be complex, potentially exhibiting a multi-exponential behavior corresponding to the lifetimes of the locally excited state and the proton-transferred tautomer state. Lifetimes for naphthalene derivatives are typically in the nanosecond range. researchgate.net

Time-Resolved Spectroscopic Studies of Excited State Dynamics

Time-resolved spectroscopic techniques, such as transient absorption and fluorescence up-conversion spectroscopy, provide direct insight into the ultrafast processes that occur immediately after photoexcitation. nih.govbowdoin.edu For this compound, these methods are essential for tracking the dynamics of the ESIPT process. semanticscholar.org

Studies on similar systems have shown that ESIPT can be an extremely rapid process, occurring on the femtosecond to picosecond timescale. semanticscholar.org Upon excitation with an ultrashort laser pulse, the decay of the absorption/emission signal from the initial locally excited state and the corresponding rise of the signal from the new proton-transferred tautomer can be monitored. This allows for the precise determination of the rate constant for the proton transfer event. Subsequent dynamics, such as rotational relaxation or further structural changes in the excited state, can also be observed on a slightly longer timescale. rsc.org

Vibrational Spectroscopy (IR, Raman) for Structural and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure and bonding within this compound. americanpharmaceuticalreview.com These methods provide a detailed fingerprint of the molecule based on the vibrational modes of its constituent atoms.

The IR and Raman spectra are expected to show characteristic bands corresponding to the functional groups and structural motifs present in the molecule. Based on analysis of analogous compounds like α-naphthylamine, specific assignments can be predicted. ias.ac.in

N-H Vibrations : The amino group will give rise to symmetric and antisymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) mode is expected around 1600 cm⁻¹. ias.ac.in

Aromatic C-H Vibrations : Aromatic C-H stretching bands appear above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are found in the 700-900 cm⁻¹ region.

Aromatic C=C Vibrations : Skeletal stretching vibrations of the naphthalene and phenyl rings are expected in the 1400-1650 cm⁻¹ region. researchgate.net

Raman spectroscopy is particularly useful for observing the symmetric, non-polar vibrations of the aromatic rings, complementing the information obtained from IR spectroscopy. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| N-H Bend (Scissoring) | 1590 - 1650 | IR |

| Aromatic C=C Ring Stretch | 1400 - 1650 | IR, Raman |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | IR |

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Molecular Architecture and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular architecture of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, advanced two-dimensional (2D) techniques are required for unambiguous assignment of all signals, especially given the number of protons and carbons in similar chemical environments. nih.gov

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation technique would be used to identify spin-coupled protons, mapping out the proton connectivity within the phenyl and naphthalene ring systems separately.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already-assigned proton signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity between the phenyl and naphthalene rings, for instance, by showing a correlation from the protons on one ring to the quaternary carbon at the linkage point of the other ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, providing information about the molecule's preferred conformation and the spatial relationship between the two aromatic rings.

Solid-State NMR can provide valuable information about the structure, packing, and dynamics of the molecule in the crystalline phase. As demonstrated with naphthalene, solid-state ¹³C NMR is highly sensitive to molecular symmetry and can reveal subtle structural distortions imposed by the crystal lattice that are not observable by other methods. nih.gov

Mass Spectrometry in Structural Elucidation and Reaction Monitoring (focus on advanced applications beyond basic identification)

Mass spectrometry (MS) is a fundamental tool for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. mdpi.com

Beyond basic identification, advanced MS applications focus on structural elucidation through fragmentation analysis (MS/MS). By inducing fragmentation of the molecular ion, a characteristic pattern of daughter ions is produced that can confirm the connectivity of the phenyl and naphthalene moieties. The fragmentation pattern of naphthalene itself is well-documented, often showing the loss of C₂H₂ units. massbank.eu The fragmentation of this compound would be expected to show fragments corresponding to the intact aminophenyl and naphthyl cations, as well as ions resulting from cleavage of the C-N and C-C bonds.

Furthermore, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for reaction monitoring. These methods can be used during the synthesis of this compound to separate the desired product from starting materials, intermediates, and byproducts in real-time, with each component being identified by its unique mass spectrum. researchgate.net

Theoretical and Computational Chemistry Studies of 2 2 Aminophenyl Naphthalene

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental to understanding the electronic behavior of 2-(2-Aminophenyl)naphthalene. elifesciences.org DFT is used to determine the ground-state electronic structure, optimized geometry, and molecular orbital energies. researchgate.netresearchgate.net The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common choice for such calculations on aromatic systems, providing a balance between accuracy and computational cost. researchgate.netresearchgate.net

TD-DFT is subsequently employed to study the molecule's excited states, which is crucial for predicting its absorption spectra and other photophysical properties. elifesciences.orgru.nl These calculations reveal how the molecule interacts with light and which electronic transitions are most likely to occur. For this compound, the calculations would focus on transitions involving the π-systems of the naphthalene (B1677914) and aminophenyl rings.

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity and kinetic stability. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator: a smaller gap suggests that the molecule is more easily excitable and thus more reactive. samipubco.com

For this compound, the electron-donating nature of the amino group (-NH₂) is expected to raise the energy of the HOMO, while the extended π-conjugation across both rings influences both HOMO and LUMO levels. Compared to unsubstituted naphthalene, which has a calculated HOMO-LUMO gap of around 4.75-4.82 eV, the presence of the aminophenyl substituent would likely decrease this gap, enhancing its reactivity. researchgate.netresearchgate.netsamipubco.com This reduction in the energy gap indicates a higher propensity to donate electrons and participate in chemical reactions.

Illustrative Data Table: Calculated FMO Energies and Reactivity Descriptors This table presents hypothetical, yet representative, quantum chemical parameters for this compound, calculated using DFT at the B3LYP/6-311++G(d,p) level. The values are based on typical results for similar aminonaphthalene compounds.

| Parameter | Symbol | Illustrative Value | Unit |

| HOMO Energy | EHOMO | -5.15 | eV |

| LUMO Energy | ELUMO | -0.98 | eV |

| HOMO-LUMO Gap | ΔE | 4.17 | eV |

| Chemical Hardness | η | 2.085 | eV |

| Chemical Potential | µ | -3.065 | eV |

| Electrophilicity Index | ω | 2.25 | eV |

Electron Affinity and Ionization Potential Calculations

Ionization Potential (IP) and Electron Affinity (EA) are fundamental properties that quantify the energy required to remove an electron and the energy released when an electron is added, respectively. These values can be calculated from the energies of the neutral, cationic, and anionic species or approximated using Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO). dovepress.com

DFT calculations provide a reliable means to compute these values. For this compound, the presence of the π-conjugated system and the electron-donating amino group would result in a relatively low ionization potential compared to benzene (B151609) or naphthalene, indicating it can be readily oxidized. researchgate.netresearchgate.net Conversely, its electron affinity would be influenced by the ability of the extended aromatic system to stabilize an additional electron.

Illustrative Data Table: Calculated Ionization Potential and Electron Affinity This table shows representative IP and EA values for this compound, derived from DFT calculations, based on trends observed in related aromatic amines.

| Property | Method | Illustrative Value (eV) |

| Adiabatic Ionization Potential | ΔSCF (B3LYP) | 7.35 |

| Vertical Ionization Potential | ΔSCF (B3LYP) | 7.48 |

| Adiabatic Electron Affinity | ΔSCF (B3LYP) | 0.45 |

| Vertical Electron Affinity | ΔSCF (B3LYP) | 0.31 |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of this compound are critical to its function and interactions. The key degree of freedom in this molecule is the torsion angle around the single bond connecting the naphthalene and phenyl rings. Conformational analysis involves mapping the molecule's potential energy surface (PES) as a function of this dihedral angle. researchgate.netnih.gov

By performing a relaxed PES scan using DFT, one can identify the most stable conformer (global minimum) and the energy barriers to rotation. rsc.org For this compound, steric hindrance between hydrogen atoms on the two aromatic rings will likely result in a non-planar (twisted) ground state geometry. The PES would reveal the energy cost of planar and perpendicular arrangements, providing insight into the molecule's structural dynamics at different temperatures. nih.gov

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily TD-DFT, can accurately predict spectroscopic properties like UV-Visible absorption spectra. researchgate.netrsc.org By calculating the energies of vertical electronic excitations from the ground state to various excited states and their corresponding oscillator strengths, a theoretical spectrum can be generated. cnr.it

The predicted spectrum for this compound would be expected to show characteristic π-π* transitions. The extended conjugation and the influence of the amino group would likely cause a red-shift (a shift to longer wavelengths) in the main absorption bands compared to those of pure naphthalene. researchgate.net Similarly, vibrational frequencies can be computed using DFT to predict the molecule's Infrared (IR) and Raman spectra, allowing for the assignment of experimental spectral features to specific molecular motions. mdpi.comnih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly their interactions and tendency to aggregate. nih.govnih.gov For this compound, MD simulations could elucidate how individual molecules interact with each other in a condensed phase or in solution. aps.org

Key interactions would include π-π stacking between the aromatic rings and hydrogen bonding involving the amino group. rsc.org Simulations could predict whether the molecules prefer to form dimers, larger clusters, or ordered aggregates. mdpi.com By analyzing trajectories from MD simulations, one can calculate properties like the radial distribution function to understand the local ordering of molecules and the potential of mean force to quantify the strength of intermolecular association.

Ligand Binding and Metal Ion Interaction Simulations

The structure of this compound, with its nitrogen-containing amino group and aromatic system, makes it a potential ligand for metal ions. frontiersin.org The nitrogen atom possesses a lone pair of electrons that can coordinate with a metal center. Computational methods like DFT can be used to model the geometry and binding energy of the resulting metal complex. nih.gov

Molecular docking and MD simulations can be employed to study its binding to biological macromolecules, such as proteins or DNA. nih.govekb.eg These simulations can predict the preferred binding site, the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex, and the binding free energy, which indicates the strength of the association. nih.govunimi.it Such studies are crucial in fields like drug design and materials science to assess the molecule's potential as a chelating agent or a bioactive compound. researchgate.net

Role of 2 2 Aminophenyl Naphthalene in Coordination Chemistry and Metal Complexes

Design and Synthesis of 2-(2-Aminophenyl)naphthalene-Based Ligands

The primary amine group in this compound serves as a versatile handle for the synthesis of a wide array of ligands, most notably Schiff base ligands. These are typically synthesized through the condensation reaction of the amine with various aldehydes and ketones. For instance, the reaction with salicylaldehyde (B1680747) or its derivatives yields multidentate ligands capable of forming stable complexes with transition metals science.gov. Similarly, reaction with 2-hydroxy-1-naphthaldehyde (B42665) produces tetradentate Schiff base ligands uzh.chrsc.org.

The general synthetic approach involves refluxing equimolar amounts of this compound and the desired carbonyl compound in a suitable solvent such as ethanol (B145695) or glacial acetic acid nih.gov. The resulting Schiff base ligands are often crystalline solids and can be characterized by various spectroscopic techniques, including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry science.gov. The presence of the imine (C=N) bond is a characteristic feature in the IR spectra of these ligands.

The design of these ligands can be tailored to influence the coordination geometry and electronic properties of the resulting metal complexes. By varying the substituents on the aldehyde or ketone precursor, it is possible to modulate the steric and electronic environment around the metal center, which in turn can affect the catalytic activity and magnetic properties of the complexes.

Characterization of Metal-Ligand Coordination Geometries and Electronic Structures

The coordination of this compound-based ligands to metal ions results in complexes with distinct geometries and electronic features. The characterization of these complexes is crucial for understanding their properties and potential applications. Techniques such as elemental analysis, molar conductivity, magnetic susceptibility measurements, and various spectroscopic methods (IR, UV-Vis, EPR) are routinely employed.

Infrared spectroscopy is particularly useful for determining the coordination mode of the ligand. A shift in the characteristic imine (C=N) stretching frequency upon complexation indicates the involvement of the imine nitrogen in coordination to the metal ion. Furthermore, the appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds nih.gov.

Electronic spectroscopy (UV-Vis) provides insights into the electronic transitions within the complex and can help in elucidating the coordination geometry around the metal ion. The spectra of the complexes typically show bands corresponding to intra-ligand transitions, as well as ligand-to-metal charge transfer (LMCT) or d-d transitions, which are characteristic of the metal ion and its coordination environment.

For instance, in complexes derived from Schiff base ligands of 1,2-bis(2'-aminophenoxy)ethane and 2-hydroxy-1-naphthaldehyde with Cu(II) and Zn(II), X-ray crystallography has revealed distorted square-planar or tetrahedral geometries around the metal centers. These studies have shown that the ligands coordinate to the metal ions through the imine nitrogen and the deprotonated phenolic oxygen atoms, forming stable chelate rings uzh.chrsc.org. The crystal packing of these complexes is often stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking.

Table 1: Representative Crystallographic Data for Metal Complexes with Naphthalene-Based Ligands

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Coordination Geometry | Reference |

| [Cu(L¹)] | Monoclinic | P2₁/n | Cu-N: 1.98-2.02, Cu-O: 1.89-1.93 | Distorted Square Planar | rsc.org |

| [Zn(L²)] | Monoclinic | P2₁/c | Zn-N: 2.01-2.05, Zn-O: 1.94-1.98 | Distorted Tetrahedral | uzh.ch |

Note: L¹ and L² represent different Schiff base ligands derived from diamines and 2-hydroxy-1-naphthaldehyde.

Catalytic Applications of this compound Metal Complexes in Organic Transformations

Metal complexes derived from aminophenyl and naphthalene-based ligands have shown significant promise as catalysts in a variety of organic transformations. The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, thereby activating them for reaction derpharmachemica.comresearchgate.netdntb.gov.ua.

While specific catalytic applications of complexes derived directly from this compound are not extensively documented in the provided search results, the broader class of aminophenol-based and naphthalene-containing metal complexes are known to be active in reactions such as:

Oxidation Reactions: Mimicking the function of enzymes like galactose oxidase, these complexes can catalyze the oxidation of alcohols derpharmachemica.com.

Coupling Reactions: Palladium complexes of related phosphine-containing ligands have been utilized as pre-catalysts in Heck and Suzuki cross-coupling reactions, which are fundamental C-C bond-forming reactions in organic synthesis.

Amination Reactions: Vanadium-based catalysts have been employed for the direct amination of naphthalene (B1677914) to produce naphthylamine, showcasing the potential for functionalizing the naphthalene core nih.gov.

The catalytic performance of these complexes can be fine-tuned by modifying the ligand structure, which influences the steric and electronic environment of the metal center.

Investigation of Spin States and Magnetic Properties in Metal Complexes

The magnetic properties of coordination compounds are dictated by the number of unpaired electrons in the d-orbitals of the central metal ion libretexts.orgiitk.ac.inlibretexts.orghawaii.edu. Ligands play a crucial role in determining the spin state of the metal ion by influencing the magnitude of the crystal field splitting energy.

The electronic configuration of the metal ion in a complex can result in either a high-spin or a low-spin state, depending on the strength of the ligand field libretexts.org. High-spin complexes have the maximum number of unpaired electrons, leading to stronger paramagnetic behavior, while low-spin complexes have more paired electrons and exhibit weaker paramagnetism or are diamagnetic libretexts.orghawaii.edu.

Magnetic susceptibility measurements are the primary experimental technique used to determine the magnetic moment of a complex, which in turn provides information about the number of unpaired electrons and the spin state of the metal ion. For example, a typical high-spin Co(II) complex in an octahedral environment is expected to have a magnetic moment corresponding to three unpaired electrons researchgate.net.

Applications of 2 2 Aminophenyl Naphthalene in Advanced Materials and Nanoscience

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

While naphthalene-based polymers and derivatives are utilized in the development of blue-light-emitting materials for OLEDs, the specific application of 2-(2-aminophenyl)naphthalene in OLEDs or OPVs is not extensively documented in current scientific literature. The development of materials for these applications often requires specific electronic properties, thermal stability, and film-forming capabilities that have not yet been fully characterized or optimized for this particular compound. Naphthalene-containing co-polymers have been explored to tune the emitting color and device performance in host-guest OLED systems mdpi.comgriffith.edu.au. For instance, a phenoxazine-naphthalene emitter has been evaluated for its potential in thermally activated delayed fluorescence (TADF) devices chemrxiv.org. However, these examples involve more complex derivatives rather than the specific this compound molecule.

Fluorescent Probes and Chemosensors for Specific Analytes (excluding biological/clinical applications)

The inherent fluorescence of the naphthalene (B1677914) core combined with the proton-donating amino group makes the this compound structure a candidate for the development of fluorescent sensors. Research in this area focuses on how interactions with specific analytes can modulate its photophysical properties.

The application of this compound as a selective chemosensor for specific ions is not a widely reported area of research. While various naphthalene derivatives have been successfully designed as fluorescent sensors for metal ions such as Al³⁺ and Fe³⁺, these systems typically incorporate more complex chelating groups to achieve high selectivity and affinity nih.govrsc.orgnih.gov. The simple aminophenyl-naphthalene structure lacks the specific binding pockets that usually confer high selectivity for one type of ion over others. Therefore, its utility as a selective ion sensor has not been established.

The primary mechanism of interest for the sensing potential of this compound is Excited-State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton from the amino group (-NH₂) to a carbon atom on the adjacent aromatic ring following photoexcitation semanticscholar.orgacs.org. This phenomenon is notable because it represents an unconventional proton transfer from an amino group to a carbon atom, rather than a more typical transfer between heteroatoms.

Recent mechanistic studies combining static electronic structure calculations and nonadiabatic dynamics simulations have elucidated the complex decay pathways of this compound in a vacuum semanticscholar.orgacs.org. These studies reveal the existence of two stable ground-state conformers (S₀-1 and S₀-2). Upon excitation, the molecule rapidly relaxes to the first excited state (S₁) minimum, from which several decay pathways are possible semanticscholar.orgacs.org.

Should this ESIPT process be modulated by the presence of an analyte—for instance, if an ion were to interact with the amino group—it could lead to a change in the fluorescence signal, forming the basis of a sensing mechanism. Other potential mechanisms include Photoinduced Electron Transfer (PET), where the analyte could interact with the molecule to quench or enhance fluorescence by altering electron transfer processes rsc.orgmdpi.com.

| Isomer | Decay Pathway | Percentage of Trajectories | S₁ State Lifetime (fs) | Reference |

|---|---|---|---|---|

| S₀-1 | ESIPT (Total) | 75% | 358 | semanticscholar.orgacs.org |

| S₀-1 | Other (C atom pyramidalization) | 25% | ||

| S₀-2 | ESIPT (Total) | 69% | 400 | semanticscholar.orgacs.org |

| S₀-2 | Other (C atom pyramidalization) | 31% |

Polymers and Supramolecular Assemblies Incorporating the Naphthalene-Aminophenyl Moiety

The incorporation of specific functional molecules, or moieties, into larger polymeric or supramolecular structures is a key strategy for creating advanced materials with tailored properties.

The use of the this compound moiety in the design of self-assembling polymers or supramolecular structures is not extensively reported in the literature. Research into the self-assembly of naphthalene-containing molecules has predominantly focused on other derivatives, such as naphthalene-diimides (NDIs), which can form structures like nanotubes and gels through hydrogen bonding and π-π stacking interactions nih.govthieme-connect.dersc.org. Similarly, naphthalene-dipeptides have been shown to self-assemble into tubular micelles and hydrogels nih.gov. While these studies highlight the potential of the naphthalene core to drive self-assembly, specific research detailing the mechanisms and resulting morphologies for polymers containing the this compound unit remains limited.

Development of Novel Optical and Electronic Materials

The unique molecular architecture of this compound, which combines an electron-donating amino group with an extended π-conjugated naphthalene system, makes its derivatives promising candidates for the development of novel optical and electronic materials. The inherent photophysical and electrochemical properties of this scaffold are leveraged in various applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent sensors. The naphthalene core provides a rigid and planar structure with a large π-electron system, which is conducive to high quantum yields and excellent photostability. Meanwhile, the aminophenyl group introduces functionalities that allow for the tuning of electronic properties and sensitivity to the chemical environment.

The strategic design of materials based on this framework often involves the creation of "push-pull" or donor-π-acceptor (D-π-A) systems. In such systems, the amino group acts as the electron donor, the naphthalene ring serves as the π-bridge, and an electron-accepting moiety can be incorporated to induce intramolecular charge transfer (ICT). This ICT character is fundamental to tuning the material's absorption and emission wavelengths, as well as its nonlinear optical properties.

Naphthalene derivatives are extensively utilized in OLEDs as fluorescent emitters, host materials, and charge transport layers due to their high fluorescence, electroactivity, and photostability. The introduction of an aminophenyl group can further enhance these properties. Materials incorporating the this compound scaffold can be designed to emit light across the visible spectrum, particularly in the blue region, which is crucial for full-color displays.

Research into naphthalene-embedded multi-resonance emitters has demonstrated that these materials can achieve narrow blue emission with high color purity. For instance, naphthalene-based emitters integrated into N-B-O frameworks have shown tunable blue emissions with peaks between 450-470 nm and a small full width at half maximum (FWHM) of 25-29 nm. When used in doped OLED devices, these materials have achieved high external quantum efficiencies (EQE), reaching up to 29.3% through a sensitized strategy.

The performance of OLEDs often relies on the energy levels of the materials used. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels determine the efficiency of charge injection and transport. For naphthalene derivatives, these energy levels can be tuned by modifying the substituents.

Table 1: Electroluminescent Properties of Naphthalene-Based Emitters in OLEDs

| Emitter | Emission Peak (nm) | FWHM (nm) | Max EQE (%) | Device Strategy |

|---|---|---|---|---|

| SNA | 450-470 | 25-29 | 7.2 | Doped |

| SNA | 450-470 | 25-29 | 29.3 | Sensitized |

| SNB | 450-470 | 25-29 | 7.9 | Doped |

| SNB | 450-470 | 25-29 | 29.1 | Sensitized |

Data derived from studies on naphthalene-embedded multi-resonance emitters.

The development of high-performance organic semiconductors is crucial for the advancement of OFETs. Naphthalene and its derivatives serve as valuable building blocks for these materials due to their stable structure and the ease with which they can be functionalized. The extended π-conjugation of the naphthalene core facilitates efficient charge transport.

In the design of ambipolar OFETs, which can conduct both holes and electrons, naphthalene derivatives have been paired with n-type materials like copper hexadecafluorophthalocyanine (F16CuPc). The performance of such devices is highly dependent on the HOMO and LUMO energy levels of the naphthalene derivative, which dictate the efficiency of charge injection from the electrodes.

Cyclic voltammetry studies on various naphthalene derivatives have been used to determine their redox properties and estimate their energy levels. These studies are critical for matching the semiconductor materials with appropriate electrodes to achieve balanced and high charge carrier mobilities. For example, transistors using a 10 nm layer of the naphthalene derivative DSN have demonstrated clear ambipolar properties, with hole and electron mobilities reaching 0.46 cm²/Vs and 2.5 x 10⁻³ cm²/Vs, respectively.

Table 2: Electrochemical Properties and Device Performance of Naphthalene Derivatives for OFETs

| Compound | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

|---|---|---|---|---|---|

| DIN | -5.53 | -2.37 | 3.16 | - | - |

| DSN | -5.66 | -2.57 | 3.09 | 0.46 | 2.5 x 10⁻³ |

| DPEN | -5.98 | -2.60 | 3.38 | - | - |

Data obtained from studies on naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors.

The inherent fluorescence of the naphthalene moiety, combined with the environmentally sensitive nature of the amino group, makes derivatives of this compound suitable for applications as fluorescent probes. These compounds can exhibit changes in their fluorescence properties, such as wavelength shifts or intensity changes, in response to variations in solvent polarity, pH, or the presence of specific analytes. This phenomenon, known as solvatochromism, is a key principle behind their use as sensors.

For example, studies on 6-(1H-benzimidazole)-2-naphthalenol (BIN), a related naphthalene derivative, have shown its potential as a fluorescent probe for detecting thiophenols. The introduction of donor or acceptor substituents can modulate the properties of these probes. Attaching an electron-donating group like –NH₂ can lead to a significant hypsochromic (blue) shift in the absorption spectrum upon analyte detection, enhancing the sensing capability. The charge-transfer nature of these molecules, which can be analyzed by looking at the HOMO-LUMO transitions, is central to their sensing mechanism.

Table 3: Spectroscopic Shifts in a Naphthalene-Based Fluorescent Probe Upon Structural Modification

| Substituent Group | Absorption Shift (nm) | Detection-Induced Shift (nm) |

|---|---|---|

| –NO₂ | +84.63 | -23.86 |

| –CN | +33.25 | +28.00 |

| –NH₂ | +21.85 | +73.97 |

| –OH | -6.35 | +81.14 |

| –OR | -8.62 | +88.86 |

Data derived from a theoretical study on optimizing a 6-(1H-benzimidazole)-2-naphthalenol based probe. Positive values indicate a bathochromic (red) shift and negative values indicate a hypsochromic (blue) shift relative to the unsubstituted compound.

Structure Property Relationships in 2 2 Aminophenyl Naphthalene Derivatives and Analogs

Systematic Modulation of Substituents for Tunable Properties

The properties of 2-(2-aminophenyl)naphthalene can be systematically altered by introducing different functional groups onto either the naphthalene (B1677914) or the aminophenyl ring. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a pivotal role in modulating the molecule's characteristics.

Research on related aromatic systems demonstrates that the strategic placement of substituents can directly influence photophysical and electrochemical properties. For instance, in meso-tetraphenylporphyrin derivatives, the introduction of a carbonyl group at a specific position significantly facilitates the monoelectronic reduction of the molecule in both its ground and excited states researchgate.net. Similarly, studies on monobenzopentalenes show that electron-donating substituents can decrease the energy levels of the first excited singlet state (S1) and the first and second triplet states (T1 and T2), while electron-withdrawing groups have a less pronounced effect diva-portal.org. This principle of tuning excited state energetics through substituent choice is a key strategy in molecular engineering diva-portal.orgnih.gov.

The effect of substituents on the photophysical properties of tris(salicylideneanilines) has also been investigated, revealing a clear dependence of emission characteristics on the presence of electron-donating or accepting groups rsc.org. In pyridine (B92270) derivatives, the number and position of methoxy (B1213986) (-OCH3) groups, which are electron-donating, have been shown to enhance antiproliferative activity, demonstrating that systematic substitution can tune biological as well as physical properties nih.gov.

These examples from analogous systems highlight a general principle: by systematically varying substituents on the this compound core, it is possible to create a library of compounds with a wide range of tunable properties, suitable for various applications.

Table 1: Effect of Substituent Type on General Properties of Aromatic Systems

| Substituent Type | General Electronic Effect | Impact on Excited State Energies | Potential Application Focus |

| Electron-Donating (e.g., -NH2, -OCH3) | Increases electron density in the π-system | Tends to decrease S1 and T1 energy levels diva-portal.org | Enhancing fluorescence, red-shifting absorption/emission |

| Electron-Withdrawing (e.g., -NO2, -CN) | Decreases electron density in the π-system | Can stabilize lower energy orbitals, may have varied effects on excited states | Tuning redox potentials, developing sensors |

| Halogens (e.g., -F, -Cl, -Br) | Inductive electron withdrawal, weak resonance donation | Can influence spin-orbit coupling, affecting intersystem crossing rates | Phosphorescent materials, photocatalysis |

| Bulky Groups (e.g., -t-butyl) | Steric hindrance | Can alter molecular planarity, affecting conjugation and photophysics | Modulating aggregation, improving solubility |

Impact of Steric and Electronic Effects on Molecular Conformation and Reactivity

Both steric and electronic effects originating from substituents significantly influence the three-dimensional structure (conformation) and chemical reactivity of this compound derivatives. The degree of twisting between the aminophenyl and naphthalene rings is particularly sensitive to these factors.

Steric Effects: Bulky substituents placed near the bond connecting the two rings can force them to twist out of planarity. This steric hindrance can disrupt the π-conjugation between the rings, which in turn alters the electronic and optical properties of the molecule researchgate.net. For example, in derivatives of Malachite Green, crowding substituents can cause conformational changes detected by shifts in absorption band intensities researchgate.net. The final arrangement of ligands around a metal center in complexes is also heavily determined by the steric requirements of the ligands nih.govrsc.org.

Electronic Effects: The electronic character of substituents can influence bond lengths and angles within the molecule. Electron-withdrawing groups can shorten adjacent bonds by pulling electron density, while electron-donating groups may have the opposite effect. These electronic perturbations can also affect the reactivity of the amino group. For instance, an electron-withdrawing group on the aminophenyl ring would decrease the nucleophilicity of the amine, making it less reactive towards electrophiles. Conversely, an electron-donating group would enhance its reactivity. The electron density on a metal in β-diketiminate complexes can be precisely tuned by installing electron-withdrawing or -donating groups on the ligand rsc.org.

The interplay between these effects is crucial. A substituent might be electronically favorable for a particular application but sterically unfavorable, requiring a balanced approach in molecular design. In the synthesis of diketopyrrolopyrroles bearing pyridine moieties, the interplay between steric and electronic effects was found to be a critical factor influencing the final optical properties researchgate.net.

Correlation between Molecular Structure and Photophysical Performance

The photophysical performance of this compound derivatives—their ability to absorb and emit light—is intrinsically linked to their molecular structure. Key parameters such as absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes are dictated by the molecule's geometry and electronic landscape.

The extent of π-conjugation is a dominant factor. Increased conjugation, often achieved in more planar molecules, typically leads to a bathochromic (red) shift in both absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths nih.gov. For instance, introducing an alkyne group to extend conjugation in a BODIPY dye resulted in a significant red-shift of the absorption maximum mdpi.com.

The presence of electron-donating and electron-withdrawing groups can facilitate intramolecular charge transfer (ICT) upon photoexcitation. In such molecules, the excited state has a more polar character than the ground state. This often results in solvatochromism, where the emission wavelength changes with the polarity of the solvent mdpi.comresearchgate.net. In polar solvents, 4'-(p-aminophenyl)-2,2':6',2''-terpyridine exhibits dual fluorescence from a local excited state and an ICT state researchgate.net.

Table 2: Structure-Photophysical Property Correlation in Naphthalene Analogs

| Structural Feature | Impact on Photophysics | Example Compound Class | Reference |

| Extended π-Conjugation | Red-shift in absorption/emission spectra | Naphthalene-substituted oligothiophenes | researchgate.net |

| Donor-Acceptor Groups | Intramolecular Charge Transfer (ICT), solvatochromism | 4'-(p-aminophenyl)-2,2':6',2''-terpyridine | researchgate.net |

| Steric Hindrance | Disruption of planarity, potential blue-shift, altered quantum yield | Substituted Malachite Green | researchgate.net |

| Aromatic Side Groups | Enhanced σ–π mixing, red-shift in absorption | Phenyl-substituted organosilanes | nih.gov |

| Heavy Atoms | Increased spin-orbit coupling, enhanced phosphorescence | N/A | N/A |

The substitution pattern on the aromatic rings also has a profound effect. In a series of naphthalene chalcone (B49325) derivatives, the position and nature of substituents on the aromatic rings were found to significantly affect the electron distribution and UV-Vis absorption properties nih.gov. Similarly, modifying the substitution around silicon atoms in naphthalene-bridged disilanes resulted in significant changes to their photophysical properties nih.gov.

Rational Design Principles for Functionalized Naphthalene-Aminophenyl Systems

The rational design of functionalized naphthalene-aminophenyl systems involves leveraging the structure-property relationships discussed above to create molecules tailored for specific applications, such as organic light-emitting diodes (OLEDs), sensors, or photocatalysts researchgate.net.

Key design principles include:

Tuning the Energy Gap: The HOMO-LUMO energy gap, which largely determines the absorption and emission color, can be precisely controlled. Extending the π-conjugation across the molecule or adding strong electron-donating/withdrawing groups generally narrows the gap, leading to red-shifted absorption and emission diva-portal.org. This is a fundamental approach in developing new organic semiconductor materials nih.gov.

Enhancing Emission Efficiency: The fluorescence quantum yield can be maximized by designing rigid, planar structures that minimize non-radiative decay pathways (e.g., vibrations). Fusing rings or introducing bridging groups can lock the conformation and enhance emission, a strategy explored in acyl pyrrolyl naphthalenes where a fused, planar derivative showed detailed photophysical behavior mdpi.com.

Introducing Specific Functionality: For sensing applications, a binding site for a specific ion or molecule can be incorporated into the structure. The binding event would then trigger a change in the photophysical properties (e.g., a change in fluorescence color or intensity). 2-(2′-aminophenyl)benzothiazole derivatives, for example, have been successfully employed as sensors for various cations and anions due to their versatile binding modes mdpi.com.

Controlling Intermolecular Interactions: The design should also consider how molecules interact with each other in the solid state or in solution. Bulky substituents can be used to prevent aggregation-caused quenching of fluorescence, which is a common issue in solid-state devices.

By applying these principles, it is possible to move beyond trial-and-error synthesis and rationally engineer novel this compound derivatives with optimized performance for targeted high-tech applications researchgate.netnih.gov.

Advanced Analytical Methodologies for Characterization Beyond Basic Identification

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of a molecule in its crystalline state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the electron density map of the molecule, revealing precise atomic positions, bond lengths, and bond angles. This technique provides the definitive relative configuration of all atoms and, in the case of non-centrosymmetric space groups, can determine the absolute stereochemistry of chiral molecules. nih.gov

Furthermore, X-ray crystallography elucidates the arrangement of molecules within the crystal lattice, known as crystal packing. This includes the identification and characterization of intermolecular interactions such as hydrogen bonds and π–π stacking, which govern the physical properties of the solid material.

For a molecule like 2-(2-Aminophenyl)naphthalene, crystallographic analysis would reveal the dihedral angle between the naphthalene (B1677914) and aminophenyl ring systems, a key conformational parameter. In a related compound, 4-Aminophenyl naphthalene-1-sulfonate, X-ray diffraction analysis showed that the plane of the aminobenzene ring makes a significant dihedral angle of 61.04 (6)° with the naphthalene ring system. nih.gov The analysis also identified weak intermolecular N—H⋯O hydrogen bonds and C—H⋯π interactions that stabilize the crystal packing. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₃NO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Dihedral Angle (Aminobenzene to Naphthalene) | 61.04 (6)° |

| Key Intermolecular Interactions | N—H⋯O, C—H⋯π |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are vital for studying chiral molecules. nih.govcas.cz CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemical features of a molecule in solution. nih.gov

The molecule this compound is not classically chiral as it lacks a stereocenter. However, due to hindered rotation around the single bond connecting the phenyl and naphthalene rings, it has the potential to exist as stable atropisomers, which are enantiomers resulting from restricted rotation. If these atropisomers can be resolved, chiroptical spectroscopy would be the primary method for determining their enantiomeric excess (ee) and assigning their absolute configuration.

In studies of other naphthalene-containing systems with induced axial chirality, CD spectroscopy is a key analytical tool. For instance, chiral naphthalenediimides (NDIs) designed to interact with DNA G-quadruplex structures are characterized by their distinct CD spectra. mdpi.com The interaction of these chiral NDIs with DNA results in characteristic changes in the CD spectrum, indicating binding and, in some cases, conformational changes in the DNA structure. mdpi.com For example, the CD spectrum of a parallel G-quadruplex structure typically shows a positive peak around 262 nm and a negative peak around 240 nm. mdpi.com

| System | Technique | Observation | Reference |

|---|---|---|---|

| Chiral Naphthalenediimides interacting with c-KIT1 G-quadruplex DNA | Circular Dichroism (CD) | Characteristic parallel G4 signature: positive peak (~262 nm), negative peak (~240 nm). | mdpi.com |

| Axially Chiral Naphthalene Framework | Circular Dichroism (CD) | Enantiomers show mirror-image CD spectra, allowing assignment of absolute configuration. | nih.gov |

Electrochemical Methods (Cyclic Voltammetry, Differential Pulse Voltammetry) for Redox Potentials and Stability

Electrochemical methods such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful techniques for investigating the redox properties of a molecule. These methods measure the current response of a compound to a changing applied potential, providing information on oxidation and reduction potentials, the stability of the resulting charged species, and the reversibility of the redox processes.

For this compound, the electron-rich amino group and the extended π-system of the naphthalene and phenyl rings suggest that it would be electrochemically active. CV could be used to determine the potential at which the amino group is oxidized. This oxidation potential is a direct measure of the molecule's highest occupied molecular orbital (HOMO) energy level and its susceptibility to oxidation. The stability of the resulting radical cation could also be assessed by the reversibility of the redox wave in the voltammogram.

Studies on related amino-substituted aromatic compounds provide insight into the expected behavior. For example, amino-substituted triphenylamine (B166846) derivatives exhibit reversible or quasi-reversible oxidation waves corresponding to the formation of stable cation radicals and dications. ntu.edu.tw The precise redox potentials are influenced by the number and position of the amino substituents and the solvent used. ntu.edu.tw Similarly, the electrochemical properties of naphthalene oligomers have been explored by CV, revealing HOMO energy levels in the range of -5.55 to -5.75 eV, indicating good stability against oxidation. researchgate.net

| Compound | Solvent | E₁/₂ (1st Oxidation) (V vs. Ag/AgCl) | E₁/₂ (2nd Oxidation) (V vs. Ag/AgCl) |

|---|---|---|---|

| p-Amino-triphenylamine | CH₂Cl₂ | 0.59 | 1.09 |

| p,p'-Diamino-triphenylamine | CH₃CN | 0.29 | 0.51 |

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Impurity Profiling in Research Samples